6-Methylsulfonyl-2,3,4,10-tetrahydroacridine-1,9-dione
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Overview
Description
6-Methylsulfonyl-2,3,4,10-tetrahydroacridine-1,9-dione is a heterocyclic compound that belongs to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, dye industry, and organic electronics due to their π-conjugated heteroaromatic structure . This particular compound features a methylsulfonyl group at the 6th position and a tetrahydroacridine core, which is partially hydrogenated, making it distinct from fully aromatic acridines.
Mechanism of Action
Target of Action
Acridine derivatives, a class of compounds to which this molecule belongs, are known to primarily target dna .
Mode of Action
Acridine derivatives are known to interact with dna through a process called intercalation . Intercalation involves the insertion of the planar acridine molecule between the base pairs of the DNA double helix . This interaction can disrupt the normal functioning of DNA and related enzymes .
Biochemical Pathways
The disruption of dna structure and function by acridine derivatives can affect numerous biological processes, including dna replication, transcription, and repair .
Pharmacokinetics
The pharmacokinetics of similar acridine derivatives have been studied . These studies have shown that the oral bioavailability of such compounds can vary significantly among individuals
Result of Action
The intercalation of acridine derivatives into dna can lead to disruptions in dna structure and function, potentially leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylsulfonyl-2,3,4,10-tetrahydroacridine-1,9-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and polyhydric alcohols or monohydric alcohols under acidic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via a sulfonation reaction using methylsulfonyl chloride in the presence of a base such as pyridine.
Hydrogenation: The final step involves the partial hydrogenation of the acridine core to obtain the tetrahydroacridine structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Methylsulfonyl-2,3,4,10-tetrahydroacridine-1,9-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Reduced acridine derivatives.
Substitution: Substituted acridine derivatives with various functional groups.
Scientific Research Applications
6-Methylsulfonyl-2,3,4,10-tetrahydroacridine-1,9-dione has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting neurological disorders due to its ability to interact with acetylcholinesterase.
Organic Electronics: The compound’s π-conjugated structure makes it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Dye Industry: Its chromophoric properties are exploited in the synthesis of dyes and pigments.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroacridine-9-carboxamide: Another tetrahydroacridine derivative with applications in medicinal chemistry.
6-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline: A structurally similar compound with a different core structure.
Uniqueness
6-Methylsulfonyl-2,3,4,10-tetrahydroacridine-1,9-dione is unique due to its specific substitution pattern and partially hydrogenated acridine core. This structure imparts distinct electronic and steric properties, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
6-methylsulfonyl-2,3,4,10-tetrahydroacridine-1,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-20(18,19)8-5-6-9-11(7-8)15-10-3-2-4-12(16)13(10)14(9)17/h5-7H,2-4H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSFAPIXCLYGTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=C(N2)CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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